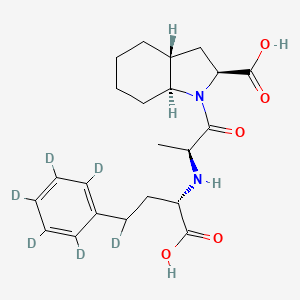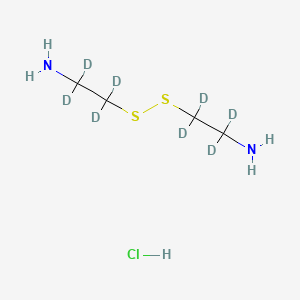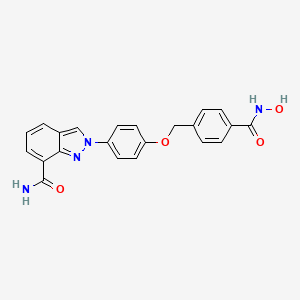
Trandolaprilate-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trandolaprilate-d6 is a deuterium-labeled derivative of Trandolaprilate, which is a potent angiotensin-converting enzyme (ACE) inhibitor. Trandolaprilate is the main bioactive metabolite of Trandolapril, a medication used to treat high blood pressure and heart failure . The deuterium labeling in this compound is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trandolaprilate-d6 involves the incorporation of deuterium atoms into the Trandolaprilate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents . The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .
化学反応の分析
Types of Reactions
Trandolaprilate-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Hydrolysis: Conversion to its active form, Trandolaprilate, in the liver.
Oxidation and Reduction: Involvement in metabolic pathways.
Substitution Reactions: Interaction with other molecules in biological systems.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reactions typically occur under physiological conditions, such as body temperature and neutral pH .
Major Products Formed
The major product formed from the hydrolysis of this compound is Trandolaprilate, which is the active metabolite responsible for its pharmacological effects .
科学的研究の応用
Trandolaprilate-d6 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion of Trandolaprilate in the body.
Metabolic Studies: To understand the metabolic pathways and identify metabolites.
Drug Development: To evaluate the pharmacological properties and potential therapeutic uses of Trandolaprilate.
Biological Research: To study the effects of ACE inhibition on cellular processes and disease models.
作用機序
Trandolaprilate-d6 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
類似化合物との比較
Similar Compounds
Ramiprilate: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Enalaprilate: A non-sulhydryl ACE inhibitor used for similar therapeutic purposes.
Lisinopril: An ACE inhibitor that is not a prodrug and is active in its administered form.
Uniqueness
Trandolaprilate-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms can alter the pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug metabolism and interactions .
特性
分子式 |
C22H30N2O5 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1/i2D,3D,4D,7D,8D,11D/t11?,14-,16+,17-,18-,19- |
InChIキー |
AHYHTSYNOHNUSH-BCPJCBEISA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])C[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] |
正規SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)

![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12400249.png)


![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)








